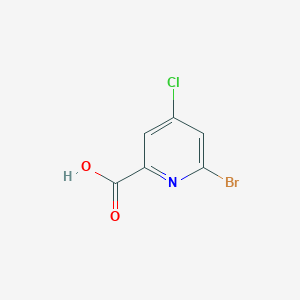

6-Bromo-4-chloropicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVWGSKTCYSGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267580 | |

| Record name | 6-Bromo-4-chloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-25-7 | |

| Record name | 6-Bromo-4-chloro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 6 Bromo 4 Chloropicolinic Acid

Evolution of Synthetic Strategies for Halogenated Pyridine (B92270) Carboxylic Acids

The synthesis of halogenated pyridine carboxylic acids has evolved significantly, driven by the need for more efficient, selective, and environmentally benign methods. Historically, the synthesis of such compounds often involved harsh reaction conditions, multi-step procedures, and the use of hazardous reagents, leading to low yields and mixtures of isomers that were difficult to separate. acs.org

Early methods for introducing halogens onto the pyridine ring often lacked regioselectivity, particularly for polysubstituted pyridines. acs.org The development of directing groups, which guide the halogenation to a specific position on the pyridine ring, has been a major advancement. rsc.org Functional groups like carboxylic acids, amides, and N-oxides can act as internal ligands, facilitating C-H activation and leading to highly regioselective halogenation. rsc.org

More recently, catalytic methods have become prominent. Transition-metal-catalyzed reactions, particularly those using palladium, copper, and nickel, have enabled the direct and selective functionalization of pyridine C-H bonds. evitachem.comnih.gov These methods offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional approaches. rsc.orgnih.gov Decarboxylative halogenation, where a carboxylic acid group is replaced by a halogen, has also emerged as a powerful tool for synthesizing aryl halides from readily available carboxylic acid precursors. nih.govosti.govprinceton.edu This strategy is particularly useful for introducing halogens at specific positions that are not easily accessible through direct halogenation. nih.govacs.org

Chemo- and Regioselective Synthesis of 6-Bromo-4-chloropicolinic Acid

The synthesis of this compound presents a significant challenge due to the need for precise control over the position of three different substituents on the pyridine ring. Achieving high chemo- and regioselectivity is paramount to avoid the formation of unwanted isomers.

Strategies for Direct Halogenation of Picolinic Acid Scaffolds

Direct halogenation of a picolinic acid scaffold to produce this compound requires careful control of reaction conditions to achieve the desired substitution pattern. The reactivity of the pyridine ring is influenced by the presence of the carboxylic acid group and any existing halogen substituents.

One common strategy involves a stepwise halogenation process. For instance, one might first introduce a chlorine atom at the 6-position of a picolinic acid derivative, followed by bromination at the 4-position. The order of these steps is critical to manage the directing effects of the substituents and potential steric hindrance. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often employed, sometimes in the presence of a catalyst to enhance regioselectivity.

Protecting the carboxylic acid group, for example, as a methyl ester, can be a necessary step during halogenation to prevent unwanted side reactions. Temperature control is also crucial, as higher temperatures can lead to side reactions like dimerization or decomposition.

Recent advancements in C-H functionalization offer more direct routes. rsc.org For example, metal-free methods have been developed for the decarboxylative halogenation of 2-picolinic acids using dihalomethane reagents under an oxygen atmosphere. rsc.org Another approach involves the use of directing groups to guide the halogenation to specific positions on the pyridine ring. rsc.org

| Halogenation Strategy | Reagents and Conditions | Key Features |

| Stepwise Halogenation | Electrophilic halogenating agents (e.g., NBS, NCS), potentially with a Lewis acid catalyst. | Order of halogenation is critical; protection of the carboxylic acid may be required. |

| Decarboxylative Halogenation | Dihalomethane reagent, t-BuOCl, NaHCO3, under air or oxygen. | Metal-free conditions, applicable to various picolinic acids. rsc.org |

| Directed C-H Halogenation | Transition metal catalysts (e.g., Ni(OAc)2), NXS (X = Cl, Br, I), TfOH. | High regioselectivity guided by a directing group. rsc.org |

Carbonylative Routes for Carboxylic Acid Functionalization

Carbonylative routes offer an alternative approach to constructing the picolinic acid core, where the carboxylic acid group is introduced via a carbonylation reaction. core.ac.uknih.govbeilstein-journals.org These methods typically involve the use of carbon monoxide (CO) as a C1 building block and a transition metal catalyst, often palladium. nih.govbeilstein-journals.org

One strategy could involve starting with a pre-functionalized dihalopyridine, such as a bromo-chloro-pyridine, and then introducing the carboxylic acid group at the 2-position through a palladium-catalyzed carbonylation reaction. evitachem.com This approach allows for the late-stage introduction of the carboxylic acid functionality, which can be advantageous in multi-step syntheses.

The development of efficient carbonylative methods for the synthesis of carboxylic acid derivatives has been a significant area of research. core.ac.uk These reactions are often carried out under relatively mild conditions and can tolerate a wide range of functional groups. nih.govbeilstein-journals.org

| Carbonylative Route | Starting Material | Reagents and Conditions | Key Features |

| Carbonylation of Dihalopyridine | Bromo-chloro-pyridine | CO, Pd catalyst, alcohol or water | Late-stage introduction of the carboxylic acid group. nih.govevitachem.com |

Precursor Transformation Approaches to the Picolinic Acid Core

Synthesizing this compound can also be achieved by transforming a precursor that already contains the picolinic acid core or can be readily converted to it. One such approach involves the oxidation of a corresponding picoline (methylpyridine) derivative. For example, 6-bromo-4-chloro-2-methylpyridine could be oxidized to form the desired picolinic acid. researchgate.net This oxidation can be achieved using various oxidizing agents, with the choice of reagent and reaction conditions being critical to avoid over-oxidation or degradation of the starting material.

Another precursor-based strategy involves the transformation of other functional groups on the pyridine ring. For instance, a nitrile group at the 2-position can be hydrolyzed to a carboxylic acid. This approach is particularly useful if the corresponding 2-cyanopyridine (B140075) derivative is more accessible synthetically.

The transformation of surface complexes on catalysts has also been studied to understand the formation of picolinic acids from picoline isomers. researchgate.net Infrared spectroscopy studies have shown that picolines can be transformed into surface carboxylates, which are direct precursors to the corresponding picolinic acids. researchgate.net

| Precursor Transformation | Starting Material | Transformation | Key Features |

| Oxidation of Picoline | 6-bromo-4-chloro-2-methylpyridine | Oxidation of the methyl group | A common and direct method. researchgate.net |

| Hydrolysis of Nitrile | 6-bromo-4-chloro-2-cyanopyridine | Hydrolysis of the nitrile group | Useful when the nitrile is more accessible. |

Control of Halogen Position and Isomer Purity

Controlling the precise position of the bromine and chlorine atoms is the most critical aspect of synthesizing this compound. The electronic and steric effects of the substituents on the pyridine ring play a significant role in determining the regioselectivity of halogenation reactions.

The positional isomer, 4-bromo-6-chloropicolinic acid, has different electronic properties and reactivity, highlighting the importance of isomeric purity. Achieving high isomer purity often requires a combination of strategies, including:

Sequential Halogenation: Introducing the halogens one at a time allows for better control over their final positions. The order of introduction is crucial, as the first halogen will influence the position of the second.

Use of Directing Groups: As mentioned earlier, directing groups can be employed to force halogenation to a specific, desired position. rsc.org

Catalyst Selection: The choice of catalyst in metal-catalyzed C-H halogenation can significantly influence the regioselectivity. evitachem.comnih.gov

Purification Techniques: Even with highly selective reactions, some level of isomeric impurity may be present. Rigorous purification methods, such as recrystallization or chromatography, are often necessary to obtain the desired isomer in high purity.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including halogenated picolinic acids. evitachem.comrsc.orgnih.gov These approaches offer significant advantages in terms of efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or other groups onto the pyridine ring. evitachem.com While not a direct method for halogenation, these reactions are crucial for building more complex molecules from halogenated picolinic acid precursors. For instance, the bromine atom at the 4-position of a related compound, 3-amino-4-bromo-6-chloropicolinic acid, is known to be reactive in palladium-catalyzed cross-coupling reactions. evitachem.com

Copper-catalyzed reactions have also emerged as powerful tools for C-H functionalization and decarboxylative halogenation. nih.govosti.govprinceton.edu A general method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids using a copper catalyst has been reported, which could be applicable to the synthesis of this compound. nih.govosti.govprinceton.edu This strategy leverages an aryl radical intermediate that can be trapped by different halogen sources. nih.govosti.gov

Iron-catalyzed C-H halogenation has also been explored, offering a more cost-effective and environmentally friendly alternative to palladium and copper. rsc.org

| Catalytic Approach | Catalyst | Reaction Type | Key Features |

| Palladium-Catalyzed Reactions | Palladium complexes | Cross-coupling, Carbonylation | Versatile for building molecular complexity. evitachem.comevitachem.com |

| Copper-Catalyzed Reactions | Copper salts | Decarboxylative Halogenation, C-H Functionalization | Enables direct halogenation from carboxylic acids. nih.govosti.govprinceton.edu |

| Iron-Catalyzed Reactions | Iron(III) salts | C-H Halogenation | Cost-effective and environmentally benign. rsc.org |

Metal-Mediated Cross-Coupling Reactions for Pyridine Derivatization

The derivatization of pyridine rings using metal-mediated cross-coupling reactions is a cornerstone of modern organic synthesis, offering a powerful tool for creating complex molecules from simpler halogenated precursors. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent in this area. These reactions typically involve the coupling of a halo-pyridine with an organoboron compound in the presence of a palladium catalyst and a base.

For instance, the synthesis of 6-aryl-4-aminopicolinates often employs a strategy where a 6-chloropicolinic acid or its ester derivative (the "head") is coupled with an aryl boronic acid (the "tail"). nih.govgoogle.com This approach highlights the utility of the halogen atom as a handle for introducing a wide variety of substituents onto the pyridine ring. While direct examples for this compound are proprietary, the principles are directly applicable. The bromine atom at the 6-position is an excellent leaving group for such transformations.

Key parameters for these reactions have been well-established. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Typical Parameters for Palladium-Catalyzed Cross-Coupling on Pyridine Scaffolds

| Component | Examples | Role |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination cycle. |

| Ligand | PPh₃, dppf | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Et₃N, Na₃PO₄ | Activates the organoboron species and neutralizes acid byproducts. |

| Solvent | Tetrahydrofuran (THF), Toluene | Solubilizes reactants and influences reaction kinetics. |

The reactivity of the halogens on the pyridine ring can be influenced by their position and electronic effects, which in turn affects the conditions required for successful cross-coupling. researchgate.net

Photocatalytic Methods for C-X Bond Formation (where X = Halogen)

The formation of carbon-halogen (C-X) bonds using visible-light photocatalysis represents a burgeoning field of research, offering milder and more sustainable alternatives to traditional halogenation methods. These reactions often proceed via radical pathways, initiated by a photocatalyst that becomes a potent oxidant or reductant upon light absorption.

Visible-light-mediated halogenation has been successfully applied to various aromatic and heteroaromatic systems, including pyridine derivatives. mdpi.com For example, the chlorination of heteroarenes like pyridine has been achieved using organic dyes such as methylene (B1212753) green as the photocatalyst and N-chlorosuccinimide (NCS) as the chlorine source. mdpi.com The process is believed to involve the generation of a radical intermediate from the substrate, which then reacts with the halogen source.

A plausible mechanism for photocatalytic halogenation involves the following general steps:

The photocatalyst absorbs visible light and enters an excited state.

The excited photocatalyst interacts with the substrate or a mediator to generate a substrate radical.

This radical then abstracts a halogen atom from a halogen source (e.g., N-halosuccinimide) to form the final product and propagate a radical chain. mdpi.com

Process Intensification and Scalability Studies in this compound Synthesis

Development of Efficient and High-Yielding Routes for Industrial Relevance

Transitioning a synthetic route from the laboratory to an industrial scale requires a focus on efficiency, cost-effectiveness, and robustness. For complex molecules like this compound, this involves optimizing each step to maximize yield and purity while simplifying operations.

Key considerations for developing industrially relevant routes include:

Starting Material Selection: Utilizing commercially available and cost-effective starting materials is crucial. researchgate.net

Reaction Conditions: Optimizing temperature, pressure, and reagent concentrations to maximize yield and minimize side reactions. researchgate.net

Process Simplification: Reducing the number of synthetic steps and avoiding complex purification methods like chromatography.

Yield Maximization: A high-yielding process route is essential for economic feasibility. nih.govgoogle.com

Companies specializing in pyridine derivatives often have dedicated research and development teams focused on process intensification to establish scalable and robust technologies for commercialization.

Table 2: Comparison of Laboratory vs. Industrial Synthesis Focus

| Feature | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof of concept, novel discovery | Efficiency, cost, safety, reproducibility |

| Yield | Acceptable if novel | Must be high and optimized |

| Purification | Chromatography is common | Crystallization, distillation preferred |

| Reagents | Wide variety, cost less critical | Cost-effective, safe, readily available |

| Throughput | Milligrams to grams | Kilograms to tons |

Implementation of Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into the synthesis of this compound is essential for modern chemical manufacturing. This approach aims to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.

One of the core tenets of green chemistry is the use of catalysis. Metal-mediated cross-coupling reactions and emerging photocatalytic methods are inherently "greener" than stoichiometric reactions as they reduce waste and often allow for milder reaction conditions. The use of palladium catalysts, for example, enables highly selective transformations that would otherwise require multi-step sequences with protecting groups. researchgate.net

Another key aspect is the choice of reagents and solvents. There is a significant push to move away from hazardous reagents, such as highly flammable or toxic traditional reducing agents, in favor of safer alternatives like hypophosphorous acid for reactions like dehalogenation. Similarly, selecting environmentally benign solvents or minimizing solvent use altogether is a critical consideration. Some modern processes are designed to be more "environmental-friendly," indicating a conscious effort to reduce the process's ecological footprint. acs.org

Energy efficiency is also a major goal. Optimizing reaction temperatures and utilizing catalysts that operate under milder conditions can significantly lower the energy requirements of a synthesis, which aligns with green chemistry principles and reduces production costs. nih.gov

Mechanistic Investigations of 6 Bromo 4 Chloropicolinic Acid Reactivity and Transformations

Elucidation of Reaction Pathways and Intermediates

The transformation of 6-bromo-4-chloropicolinic acid can proceed through several distinct mechanistic pathways, largely dictated by the reaction conditions.

Photochemical Pathways: Upon UV irradiation, the molecule can undergo photodehalogenation. Studies on the closely related 6-bromopicolinic acid reveal that the cleavage of the carbon-halogen bond can be either heterolytic or homolytic. In aqueous solutions, the reaction of 6-bromopicolinate is both heterolytic and homolytic, while for 6-chloropicolinate, it is primarily heterolytic. nih.gov The mechanism is believed to involve the formation of a triplet excited state which then undergoes homolysis of the C-X (carbon-halogen) bond. This is followed by an electron transfer from the resulting carboxypyridyl radical to the halogen atom, creating an ion pair. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathway: The electron-deficient pyridine (B92270) ring is susceptible to nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

Carboxylic Acid Reaction Pathways: The carboxylic acid group can be converted to derivatives such as esters and amides through nucleophilic acyl substitution. pressbooks.pub This typically involves an initial activation of the carboxyl group, for instance, by protonation in acid-catalyzed esterification or by conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). pressbooks.pub Another significant pathway is decarboxylation, which can be induced thermally or photochemically, often leading to the formation of halogenated pyridines. nih.govacs.org

Photochemical Reactivity and Halide Interactions

The photochemistry of halopicolinic acids has been a subject of detailed investigation, revealing complex interactions with halide ions that dictate the reaction outcomes. Laser flash photolysis and steady-state irradiation studies have been instrumental in uncovering these mechanisms. nih.gov

Upon absorption of UV light, this compound can form an excited singlet state, which then undergoes intersystem crossing to a more stable triplet excited state. nih.govpearson.com These triplet states are reactive species that can be "quenched" by other molecules or ions in the solution, a process that deactivates the excited state.

Studies on the zwitterionic forms of 6-chloro- and 6-bromopicolinic acids at low pH (0.9) show that their triplet states are efficiently trapped by bromide (Br⁻) ions. nih.gov In contrast, chloride (Cl⁻) ions only trap the triplet states of the zwitterions and not the anionic forms prevalent at higher pH. nih.gov The interaction with Br⁻ is largely a dissipative process, meaning the energy is dispersed without leading to new stable products, and no secondary transient species are observed. nih.gov Conversely, the interaction with Cl⁻ ions leads to a high quantum yield of radical species. nih.gov

The efficiency of this quenching process is quantified by the quenching rate constant (k_q). For instance, the triplet state of the zwitterion of 6-chloropicolinic acid is quenched by bromide ions with a significantly higher rate constant than its anionic counterpart.

| Triplet Species | Quenching Ion | Quenching Rate Constant (k_q) |

| Zwitterion of 6-chloropicolinic acid | Br⁻ | 8 x 10⁸ mol⁻¹ dm³ s⁻¹ nih.gov |

| Anion of 6-chloropicolinic acid | Br⁻ | 3.4 x 10⁵ mol⁻¹ dm³ s⁻¹ nih.gov |

This table presents the quenching rate constants for the triplet states of 6-chloropicolinic acid by bromide ions under different pH conditions, illustrating the influence of the molecule's protonation state on its reactivity.

The photochemical reaction of this compound, particularly in the presence of chloride ions, provides a potent pathway for radical formation. The photolysis of 6-bromopicolinic acid is dramatically enhanced by Cl⁻, leading to a substitution reaction that produces 6-chloropicolinic acid in approximately 90% chemical yield. nih.gov This process is initiated by the interaction between the triplet excited state of the acid and the chloride ion.

This reaction proceeds via the formation of transient radical species. Using laser flash photolysis, the 6-bromo-2-carboxypyridinyl radical has been successfully characterized as a key intermediate in this transformation. nih.gov This transient species exhibits a distinct absorption spectrum that allows for its identification.

| Transient Species | λ_max (nm) | Molar Absorptivity (ε) (mol⁻¹ dm³ cm⁻¹) |

| 6-bromo-2-carboxypyridinyl radical | 318 (with a shoulder at 370 nm) nih.gov | 8100 nih.gov |

This table details the spectroscopic characteristics of the transient pyridinyl radical identified during the photolysis of 6-bromopicolinic acid.

Further studies have also detected the formation of dihalide radical anions, such as Br₂⁻• and Cl₂⁻•, confirming the homolytic cleavage pathways and subsequent radical reactions occurring during photolysis. nih.gov

Triplet Excited States and Quenching Mechanisms by Halide Ions

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The pyridine ring in this compound is rendered electron-poor by the electronegative nitrogen atom and the two halogen substituents, making it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr). pearson.com In this reaction, a nucleophile displaces one of the halogen leaving groups.

The relative reactivity of the two halogen atoms is a key consideration. Generally, in nucleophilic aromatic substitutions, the C-Br bond is weaker than the C-Cl bond, often making bromide a better leaving group than chloride. Studies on the isomeric 4-bromo-6-chloropicolinic acid confirm this trend, showing that nucleophilic substitution with amines or thiols occurs preferentially at the C-4 position (bromine) under mild conditions. By analogy, it is expected that the C-6 bromine atom in this compound would be more susceptible to substitution than the C-4 chlorine atom.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides, often in polar aprotic solvents like DMF or acetonitrile (B52724). evitachem.com In some cases, metal catalysts, such as those based on palladium or copper, may be employed to facilitate the substitution or to perform cross-coupling reactions like the Suzuki-Miyaura coupling. evitachem.com

Electrophilic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine nucleus of this compound is highly unfavorable. The pyridine nitrogen acts as a strong electron-withdrawing group, significantly deactivating the ring towards attack by electrophiles. This deactivation is further intensified by the inductive effects of the two halogen substituents (bromo and chloro) and the carboxylic acid group.

For an EAS reaction to occur, the aromatic ring must be electron-rich enough to attack the electrophile, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate). lumenlearning.comhu.edu.jo In this compound, the cumulative electron-withdrawing effect of the substituents makes the ring extremely electron-deficient and thus unreactive toward common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts acylation. savemyexams.com Any attempt to perform such reactions under harsh conditions would likely lead to degradation of the molecule rather than the desired substitution.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile functional handle for various chemical transformations, primarily through nucleophilic acyl substitution and decarboxylation.

Esterification and Amidation: Like other carboxylic acids, this compound can be converted into its corresponding esters and amides. libretexts.org

Esterification is typically achieved through the Fischer esterification method, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). pressbooks.pub

Amidation often proceeds via a two-step process. The carboxylic acid is first converted into a more reactive intermediate, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂). This activated intermediate then readily reacts with an amine to form the corresponding amide. pressbooks.pub This method was used in the synthesis of kinase inhibitors using the isomeric 4-bromo-6-chloropicolinic acid.

Decarboxylation: The removal of the carboxylic acid group as CO₂ is another important reaction. Halodecarboxylation reactions, such as the Hunsdiecker reaction, involve the conversion of the carboxylic acid to a silver salt, which is then treated with a halogen to yield a halopyridine with the loss of CO₂. nih.govacs.org Thermal decarboxylation is also a possibility for picolinic acids, sometimes proceeding via the Hammick reaction mechanism if a carbonyl compound is present.

Design, Synthesis, and Characterization of Derivatives and Analogues of 6 Bromo 4 Chloropicolinic Acid

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine core of 6-bromo-4-chloropicolinic acid offers multiple sites for structural modification, allowing for the systematic introduction of various substituents and the exchange of existing halogen atoms to fine-tune its electronic and steric characteristics.

The introduction of an amino group onto the pyridine ring of this compound derivatives is a key strategy in the synthesis of new bioactive compounds. For instance, 3-Amino-4-bromo-6-chloropicolinic acid is a known derivative where an amino group is present at the 3-position. amerigoscientific.combiosynth.com The synthesis of such compounds can involve multi-step processes, including halogenation and subsequent amination of a picolinic acid scaffold. One approach may involve the catalytic hydrogenation of a nitro precursor or a Buchwald-Hartwig amination. Another documented route to an aminated picolinic acid involves the removal of a tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amino group.

The presence of the amino group, in conjunction with the halogen substituents, can significantly influence the molecule's properties. For example, the bromine atom's lipophilicity may enhance membrane permeability, a desirable trait for bioactive molecules. Derivatives like 4-amino-6-bromo-3-chloropicolinic acid are also synthesized for various research purposes. bldpharm.com These aminated compounds serve as crucial building blocks in the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals. google.comgoogle.com

The reactivity of the C-Br and C-Cl bonds on the pyridine ring allows for selective halogen exchange and further functionalization. The carbon-bromine bond is generally weaker and more susceptible to nucleophilic substitution than the carbon-chlorine bond. This difference in reactivity enables selective substitution of the bromine atom under milder conditions.

A key application of this reactivity is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the 6-bromo substituent can be exchanged to introduce aryl groups, leading to the synthesis of 6-aryl-4-aminopicolinates. google.com These reactions are pivotal in creating high-value herbicides. google.comgoogle.com The process often involves reacting a 6-bromo-4-aminopicolinate with an aryl boronic acid in the presence of a palladium catalyst. google.com

Furthermore, halogen exchange can be achieved using hydrobromic acid to replace a fluoro substituent with a bromo substituent, demonstrating the versatility of synthetic strategies to modify the halogen pattern on the picolinic acid ring. google.comgoogle.com This controlled functionalization is crucial for developing analogues with specific electronic and steric properties for targeted research.

Introduction of Additional Substituents (e.g., amino groups)

Derivatization of the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of this compound is a versatile handle for a variety of chemical transformations, including esterification and amidation, to produce a wide array of derivatives.

The carboxylic acid functionality of this compound and its analogues can be readily converted to esters. The methyl ester, in particular, is a common derivative that can offer advantages in terms of solubility in organic solvents and may serve as a protected form of the carboxylic acid during other synthetic transformations.

The synthesis of methyl 6-chloropicolinate, a related compound, is achieved by reacting 6-chloropicolinic acid with methanol (B129727) in the presence of thionyl chloride. chemicalbook.com This standard esterification procedure involves stirring the reaction mixture at elevated temperatures, followed by workup and purification to yield the methyl ester. chemicalbook.com A similar principle applies to the esterification of this compound to produce its methyl ester, methyl 4-bromo-6-chloropicolinate. bldpharm.com These ester derivatives are valuable intermediates in organic synthesis. For instance, methyl 6-chloropyridine-2-carboxylate has been used in coupling reactions to form bipyridine structures. chemicalbook.com

Table 1: Examples of Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl 4-bromo-6-chloropicolinate | 1206249-86-6 | C7H5BrClNO2 | Methyl ester of 4-bromo-6-chloropicolinic acid. bldpharm.com |

| Methyl 6-chloropicolinate | 6636-55-1 | C7H6ClNO2 | Ester derivative used in synthesis. chemicalbook.com |

| 6-Bromopyridine-2-carboxylic acid methyl ester | Not specified in search results | C7H6BrNO2 | Methyl ester of a related brominated picolinic acid. ambeed.com |

Amide derivatives of this compound are synthesized through the reaction of the carboxylic acid with various amines. This amidation is a common strategy in medicinal chemistry to explore new chemical space and identify compounds with potential biological activity. The synthesis typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with an appropriate amine to form the corresponding amide.

In one documented example, a related picolinic acid was converted to its amide derivative by reacting it with an azocompound in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine (B128534) (TEA). ub.edu This method highlights a common approach to amide bond formation in the synthesis of complex molecules. The resulting amide derivatives are investigated for their potential as bioactive agents in various fields of research. ub.edu

Esterification Reactions and Methyl Ester Analogues

Synthesis of Bioactive Analogues for Targeted Research

The synthesis of bioactive analogues of this compound is a significant area of research, driven by the quest for novel compounds with applications in pharmaceuticals and agrochemicals. The core structure serves as a versatile scaffold that can be systematically modified to interact with specific biological targets.

In medicinal chemistry, derivatives are designed and synthesized to target specific enzymes or receptors. The introduction of different functional groups at various positions on the pyridine ring and the modification of the carboxylic acid group are key strategies to modulate the binding affinity and efficacy of the resulting analogues. nih.gov For example, aminated and halogenated picolinic acids are used as building blocks for potential antimicrobial and anticancer agents.

In the field of agrochemicals, derivatives of this compound are explored for their herbicidal properties. google.comgoogle.com The synthesis of 6-aryl-4-aminopicolinates from 6-bromo-4-aminopicolinates via Suzuki coupling is a prime example of creating potent herbicides. google.com These structural modifications are guided by the need to optimize efficacy, selectivity, and environmental stability.

The table below provides examples of synthesized analogues and their respective research contexts.

Table 2: Examples of Synthesized Bioactive Analogues

| Compound Name | CAS Number | Research Area |

|---|---|---|

| 3-Amino-4-bromo-6-chloropicolinic acid | 1073182-90-7 | Agrochemical and pharmaceutical research |

| 4-Amino-6-bromo-3-chloropicolinic acid | 350601-51-3 | Chemical synthesis bldpharm.com |

| 6-Aryl-4-aminopicolinates | Not specified | Herbicides google.com |

| (E)-6-Bromo-N-(4-((2-chlorophenyl)diazenyl)-3-methoxyphenyl)-5-fluoropicolinamide | Not specified | G protein-coupled receptor targeting ub.edu |

Computational Design and Predictive Modeling for Novel Derivatives

The advancement of computational chemistry has provided powerful tools for the rational design of novel molecules with desired properties, mitigating the time and resource-intensive nature of traditional synthetic and screening processes. In the context of this compound, computational design and predictive modeling serve as a crucial preliminary step to explore the vast chemical space of its potential derivatives and to identify promising candidates for synthesis and further evaluation. These in silico methods allow for the prediction of physicochemical properties, biological activity, and potential protein-ligand interactions, thereby guiding the development of new analogues with enhanced efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of picolinic acid, QSAR studies have been instrumental in identifying key molecular features that govern their desired effects, such as herbicidal or catalytic activity. discoveryjournals.orgresearchgate.netmdpi.com

In a typical QSAR study for derivatives of a parent molecule like this compound, a dataset of synthesized analogues with experimentally determined activities is first established. A wide array of molecular descriptors is then calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Picolinic Acid Derivatives

| Descriptor Class | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular Volume, Surface Area, Ovality | Quantifies the size and shape of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Represents the connectivity and branching of the molecular graph. |

| Quantum Chemical | Asphericity (ASP), WHIM descriptors (e.g., E2m) | Provides 3D information about the molecule's shape and properties. discoveryjournals.org |

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model. discoveryjournals.org For instance, research on analogous picolinic acid derivatives has utilized techniques like the combinatorial protocol in multiple linear regression (CP-MLR) to identify crucial three-dimensional descriptors influencing their activity. discoveryjournals.org These models can then be used to predict the activity of newly designed, unsynthesized derivatives of this compound, allowing for the prioritization of candidates with the highest predicted potency. An adaptive three-dimensional quantitative structure–activity relationship (3D-QSAR) model can also be constructed to guide subsequent synthetic strategies. researchgate.netmdpi.com

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is invaluable for understanding the molecular basis of action and for designing derivatives with improved binding affinity and selectivity. For derivatives of this compound, which may act as herbicides or have other biological activities, docking studies can elucidate their interactions with target enzymes or receptors. researchgate.netmdpi.com

The process begins with obtaining the three-dimensional structures of the target protein, often from crystallographic data in the Protein Data Bank. A virtual library of this compound derivatives is then "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity for each docked pose, typically expressed as a binding energy (e.g., in kcal/mol).

Table 2: Hypothetical Docking Scores of Designed this compound Derivatives against a Target Protein

| Derivative | Modification on Parent Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 1 | R-group at position 5: -NH2 | -8.5 | Arg120, Ser234 |

| Derivative 2 | R-group at position 5: -OCH3 | -7.9 | Tyr345, Leu112 |

| Derivative 3 | R-group at position 3: -OH | -9.2 | His280, Asp150 |

| Derivative 4 | R-group at position 3: -CH3 | -7.1 | Val189, Phe290 |

The results of molecular docking simulations can guide the design of new derivatives by highlighting favorable and unfavorable interactions. For example, if a docking study reveals a hydrophobic pocket in the active site, derivatives with lipophilic substituents at the corresponding position on the picolinic acid scaffold can be designed to exploit this interaction, potentially leading to higher binding affinity. Studies on other picolinic acid derivatives have successfully used molecular docking to reveal more intensive binding with target receptors compared to existing commercial products. researchgate.netmdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. A pharmacophore model can be generated based on a set of active molecules or from the ligand-binding site of a target protein.

This model then serves as a 3D query to search large virtual databases of chemical compounds, a process known as virtual screening. This allows for the rapid identification of novel scaffolds that possess the key features of this compound derivatives and are therefore likely to exhibit the desired biological activity. This approach broadens the scope of drug discovery beyond simple modifications of the parent molecule.

By integrating these computational approaches, researchers can develop a robust and predictive framework for the design of novel derivatives of this compound. This in silico-guided process enhances the efficiency of the discovery pipeline, enabling a more focused and rational approach to synthesizing new chemical entities with optimized properties.

Applications of 6 Bromo 4 Chloropicolinic Acid in Medicinal Chemistry Research

Role as a Key Synthetic Precursor in Pharmaceutical Development

The strategic placement of reactive groups makes 6-Bromo-4-chloropicolinic acid a valuable starting material for constructing a variety of molecular frameworks essential for drug development. Its utility spans the direct synthesis of active pharmaceutical ingredients and the creation of diverse heterocyclic libraries for drug discovery programs.

This compound is a documented precursor in the multi-step synthesis of targeted APIs. The carboxylic acid function is readily converted into amides, a common structural motif in many drugs. For instance, it has been used in the preparation of potent enzyme inhibitors. Through standard coupling reactions, such as those using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, the picolinic acid is activated and reacted with various amines to form the corresponding amides. google.com This straightforward amidation is a key step in building the core structure of the final active molecule.

One notable application is in the synthesis of inhibitors for CD38, a transmembrane enzyme that consumes NAD+ (Nicotinamide adenine (B156593) dinucleotide). google.com In a documented synthetic route, this compound was reacted with (1r,4r)-4-(2-methoxyethoxy)cyclohexan-1-amine to create an amide intermediate, which is further elaborated to yield the final CD38 inhibitor. google.com Similarly, this precursor is employed in creating inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in research for neurodegenerative diseases. rsc.org The synthesis involves coupling the acid with specific amine-containing fragments to produce picolinamide-based LRRK2 inhibitors. rsc.org

Table 1: Examples of API Synthesis Utilizing this compound

| Starting Material | Key Reagents | Resulting Intermediate/API Class | Therapeutic Target | Reference |

|---|---|---|---|---|

| This compound | HATU, DIPEA, (1r,4r)-4-(2-methoxyethoxy)cyclohexan-1-amine | Amide precursors for CD38 inhibitors | CD38 | google.com |

| This compound | Oxalyl Chloride, DMAP, DIEA, Amine fragments | Picolinamide-based LRRK2 inhibitors | LRRK2 | rsc.org |

Pyridine-based structures are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in approved drugs and natural products. google.com this compound is an excellent starting point for developing libraries of novel heterocyclic compounds. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, typically through metal-catalyzed cross-coupling reactions like the Suzuki coupling.

This enables chemists to introduce a wide array of substituents at specific positions on the pyridine (B92270) ring, thereby generating a diverse set of molecules for high-throughput screening. The ability to systematically modify the structure allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds in drug discovery. The presence of the carboxylic acid adds another point for diversification, allowing for the creation of esters or amides after the core scaffold has been assembled. This strategic approach facilitates the generation of compound libraries designed to interact with specific biological targets. google.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

Exploration of Biological Activities of Derived Compounds

Research has focused on synthesizing derivatives of this compound and evaluating their biological effects. These investigations have led to the discovery of compounds with specific interactions with key enzymes and receptors, highlighting their potential for various therapeutic applications.

Derivatives of this compound have been specifically designed to interact with enzymes implicated in human diseases.

CD38 Inhibition : Compounds derived from this compound have been patented as inhibitors of the CD38 enzyme. google.com CD38 is a primary consumer of cellular NAD+, a critical coenzyme in metabolic pathways. By inhibiting CD38, these compounds can increase intracellular NAD+ levels, which is a therapeutic strategy being explored for conditions related to metabolic stress and mitochondrial dysfunction. google.com The mechanism involves the synthesized molecule binding to the active site of the CD38 enzyme, blocking its ability to hydrolyze NAD+.

LRRK2 Inhibition : Picolinamide (B142947) derivatives synthesized from this compound have shown potent inhibitory activity against LRRK2. rsc.org LRRK2 is a large, complex enzyme, and mutations in its gene are a significant genetic cause of Parkinson's disease. The derived inhibitors are designed to bind to the kinase domain of LRRK2, preventing its pathogenic over-activity. These mechanism-based studies are vital for understanding how these molecules exert their effects at a molecular level. rsc.org

The specific enzyme-inhibiting properties of compounds derived from this compound point toward their potential use in treating specific diseases.

Neurodegenerative Diseases : The development of brain-penetrant LRRK2 inhibitors from this picolinic acid precursor is a promising avenue for therapies targeting Parkinson's disease. rsc.org The goal is to create drugs that can cross the blood-brain barrier and modulate LRRK2 activity within the central nervous system.

Metabolic and Age-Related Diseases : As inhibitors of CD38, derivatives have potential applications in treating diseases where NAD+ depletion is a contributing factor, such as certain metabolic disorders and age-related conditions. google.com

While some picolinic acid derivatives have been explored for antimicrobial and anticancer properties, the most direct and well-documented therapeutic applications for derivatives of this compound specifically are in the areas of LRRK2 and CD38 inhibition. google.comrsc.org For example, derivatives of the isomeric 4-bromo-6-chloropicolinic acid have been noted for potential antimicrobial activity, and various quinazoline (B50416) derivatives (which can be synthesized from bromo-aromatic precursors) have been investigated as anticancer agents. nih.govcymitquimica.com However, the primary research focus for direct derivatives of this compound has been on the enzyme inhibitor pathways mentioned above.

Table 2: Biological Activities and Therapeutic Potential of Derived Compounds

| Derived Compound Class | Biological Target | Mechanism of Action | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| Picolinamide Derivatives | Leucine-Rich Repeat Kinase 2 (LRRK2) | Inhibition of kinase activity | Neurodegenerative diseases (e.g., Parkinson's Disease) | rsc.org |

| Cyclohexyl Amide Derivatives | CD38 | Inhibition of NAD+ hydrolysis | Metabolic and mitochondrial disorders | google.com |

Applications of 6 Bromo 4 Chloropicolinic Acid in Agrochemical Sciences

Development of Herbicidal Compounds and Formulations.indiamart.comnih.govresearchgate.netjubilantingrevia.com

The picolinic acid framework is central to several commercially important herbicides, including picloram (B1677784), clopyralid, and aminopyralid. nih.gov More recent research has focused on creating novel derivatives with enhanced potency and a wider spectrum of control, often by modifying the substituents on the pyridine (B92270) ring. nih.govmdpi.com 6-Bromo-4-chloropicolinic acid is a crucial starting material in this endeavor.

This compound and its close relatives serve as key intermediates for a new generation of highly active herbicides. A significant application is in the production of 4-amino-6-(heterocyclic)picolinates. google.com For example, a patent describes an improved process for preparing these high-value herbicides by using 6-bromo-4-aminopicolinates as a key precursor. google.com The syntheses of these complex molecules often involve the reaction of a picolinic acid "head" with an aryl or heteroaryl "tail" to produce the final active ingredient. google.com

Research has extensively explored the replacement of the halogen at the 6-position of the picolinic acid ring with various aryl and heteroaryl groups. nih.govmdpi.com This strategy led to the discovery of the 6-arylpicolinate herbicides, a class that includes the commercial products Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl). researchgate.netnih.govdigitellinc.comdigitellinc.com These herbicides are noted for providing effective control of broadleaf weeds at very low use rates. acs.org The synthesis of these molecules can be challenging, and methods have been developed to introduce diverse substituents at the 6-position to create novel candidates. acs.org

Structure-activity relationship (SAR) studies are fundamental to discovering new and more effective herbicides. For picolinic acid derivatives, research has shown that the nature and substitution pattern of the group at the 6-position have a profound impact on herbicidal efficacy. digitellinc.comdigitellinc.com

Scientists have synthesized and tested numerous analogues to understand these relationships. For instance, replacing the chlorine atom at the 6-position of picloram-like structures with a phenyl-substituted pyrazole (B372694) led to the discovery of new herbicidal molecules. nih.gov In one such study, several new 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and evaluated. nih.govresearchgate.net The results indicated that some of these novel compounds exhibited significantly higher herbicidal activity than existing commercial herbicides. nih.govresearchgate.net

The following table summarizes findings from a study on novel picolinic acid derivatives, highlighting the impact of different substitutions on herbicidal activity against various weed species.

| Compound ID | Base Structure | Key Substituent (at 6-position) | Herbicidal Activity Finding | Reference |

| V-7 | 4-amino-3,5-dichloro-2-picolinic acid | 5-(Aryl)-1-pyrazolyl | IC₅₀ value was 45 times lower than the commercial herbicide halauxifen-methyl (B1255740) against Arabidopsis thaliana roots. | nih.govresearchgate.net |

| V-8 | 4-amino-3,5-dichloro-2-picolinic acid | 5-(Aryl)-1-pyrazolyl | Exhibited better post-emergence herbicidal activity than picloram. | nih.govresearchgate.netmdpi.com |

| c5 | 3-chloro-2-picolinic acid | Substituted pyrazole | Showed better post-emergence herbicidal activity and a broader weed spectrum than clopyralid. | nih.govmdpi.com |

These studies demonstrate that the introduction of an aryl- or heteroaryl-pyrazolyl group at the 6-position of the picolinic acid ring can be a successful strategy for discovering potent new synthetic auxin herbicides. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Bromo-4-chloropicolinic acid. nih.gov Both ¹H and ¹³C NMR are utilized to confirm the specific substitution pattern on the pyridine (B92270) ring.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons provide crucial information about their relative positions. For this compound, the pyridine ring contains two protons. Their distinct chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the carboxylic acid group. The absence of signals in certain regions of the aromatic spectrum (typically δ 7.0–8.5 ppm) can indicate successful halogenation at those positions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the attached substituents. The carbon atom bonded to the carboxylic acid group will typically appear at a characteristic downfield shift. The signals for the carbons attached to the bromine and chlorine atoms will also show distinct shifts due to the deshielding effects of the halogens.

The integration of ¹H and ¹³C NMR data allows for a complete assignment of the structure, ensuring the correct placement of the bromo, chloro, and carboxyl functional groups on the picolinic acid scaffold.

Table 1: Predicted NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (H-3) | ~8.0-8.3 | d (doublet) | Coupling with H-5 |

| ¹H (H-5) | ~7.8-8.1 | d (doublet) | Coupling with H-3 |

| ¹³C (C-2) | ~165-170 | s (singlet) | Carboxylic acid carbon |

| ¹³C (C-3) | ~125-130 | s (singlet) | |

| ¹³C (C-4) | ~135-140 | s (singlet) | Carbon attached to Chlorine |

| ¹³C (C-5) | ~120-125 | s (singlet) | |

| ¹³C (C-6) | ~145-150 | s (singlet) | Carbon attached to Bromine |

Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. sfu.ca High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₆H₃BrClNO₂. bldpharm.com

The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This unique pattern serves as a definitive signature for the presence of these halogens in the molecule.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. govinfo.govregulations.gov By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. The analysis of these fragments provides valuable structural information, confirming the connectivity of the atoms within the molecule. For instance, the loss of the carboxylic acid group (as CO₂) or the halogen atoms can be observed, further corroborating the structure elucidated by NMR.

Table 2: Key Mass Spectrometry Data for this compound

| Analysis | Expected Observation | Significance |

|---|---|---|

| Molecular Ion Peak (M⁺) | Cluster of peaks around m/z 235, 237, 239 | Confirms molecular weight and the presence of one bromine and one chlorine atom. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement consistent with C₆H₃BrClNO₂ | Unambiguous determination of the elemental composition. |

| Tandem MS (MS/MS) Fragmentation | Loss of COOH, Br, Cl | Provides structural information and confirms functional groups. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While X-ray crystallography data for this compound itself may not be readily available, this technique is crucial for determining the solid-state structure of its derivatives. sfu.caaablocks.com By forming crystalline derivatives, for example, through esterification of the carboxylic acid or by forming a salt, single crystals suitable for X-ray diffraction can be obtained.

The resulting three-dimensional structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, in the crystal lattice. This level of detail is invaluable for understanding the molecule's conformation and how it packs in the solid state, which can influence its physical properties. For instance, in related picolinic acid derivatives, intermolecular hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen are common. ahievran.edu.tr

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. sfu.canih.gov Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a "fingerprint" of the molecule. nih.gov

The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. A sharp, intense peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed around 1700 cm⁻¹. The spectrum would also feature characteristic absorptions for the C-Cl and C-Br stretches at lower wavenumbers, as well as aromatic C-H and C=C/C=N stretching and bending vibrations from the pyridine ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| -COOH | O-H stretch | 2500-3300 (broad) | Weak |

| -COOH | C=O stretch | ~1700 | Medium |

| Pyridine Ring | C=C/C=N stretch | 1400-1600 | Strong |

| C-Cl | Stretch | 600-800 | Medium |

| C-Br | Stretch | 500-600 | Strong |

Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating it from any impurities or related compounds. govinfo.gov Due to its polar nature, reversed-phase HPLC is a commonly employed method.

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure the carboxylic acid group is protonated. Detection is commonly achieved using a UV detector, as the pyridine ring exhibits strong UV absorbance. govinfo.gov The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification. HPLC is crucial for quality control, ensuring that the compound meets the required purity specifications for its intended use.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Purpose | Purity assessment, quantification, separation from isomers and impurities. |

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 4 Chloropicolinic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 6-bromo-4-chloropicolinic acid. These calculations can determine various electronic properties that govern the molecule's behavior.

For instance, in a related compound, 3-amino-4-bromo-6-chloropicolinic acid, DFT calculations using the B3LYP functional and a 6-31G** basis set have been suggested to model the electronic effects of its substituents. Such calculations can predict that the electron-withdrawing nature of the chlorine atom at the 6-position reduces the electron density of the pyridine (B92270) ring. This, in turn, can influence the reactivity at other positions, for example, making the bromine atom at the 4-position a good leaving group in cross-coupling reactions.

Similarly, for this compound, DFT calculations would likely be employed to compute properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

In studies of other halogenated compounds, Frontier Molecular Orbital (FMO) analysis has shown that halogen atoms can significantly lower the LUMO level, with heavier halogens like iodine having a more pronounced effect. nih.gov This suggests that the bromine and chlorine atoms in this compound play a significant role in defining its electronic properties and reactivity.

Table 1: Predicted Parameters from Quantum Mechanical Calculations for Halogenated Picolinic Acids

| Calculated Parameter | Predicted Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for intermolecular interactions. |

| Mulliken Population Analysis | Provides the partial charges on each atom, offering insights into local reactivity. |

| Dipole Moment | Quantifies the overall polarity of the molecule, affecting its solubility and interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies involving this compound are not readily found, research on similar structures provides a framework for how such an investigation would proceed. For example, in the discovery of inhibitors for Jumonji histone demethylases, a library of over 600,000 fragments was docked into the active site of the KDM4A enzyme. nih.gov This process identified novel chemotypes that could then be optimized. A similar approach could be used to screen this compound against various enzyme targets to identify potential biological activity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-target complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding. For instance, MD simulations were used to assess the stability of novel inhibitors bound to AAK1 and GAK kinases, revealing how the inhibitors interact with the protein at an atomic level. For this compound, MD simulations would help to validate docking poses and calculate binding free energies, offering a more accurate prediction of its binding affinity to a potential target.

In a study on halogen-based inhibitors of 17β-HSD1, it was observed that bromine-substituted compounds showed excellent structural stability in complex with the enzyme during MD simulations. nih.gov This suggests that the bromo-substituent in this compound could contribute favorably to the stability of its interaction with a target protein.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways.

For example, DFT calculations have been used to support proposed mechanisms for the decarboxylative halogenation of 2-picolinic acids, a reaction type relevant to the synthesis of halogenated pyridines. rsc.org Such studies can help to elucidate the role of various reagents and intermediates in the reaction pathway.

Furthermore, the photochemistry of related compounds like 6-chloro and 6-bromopicolinic acids has been studied, and computational analysis can aid in understanding the excited-state reactivity and the formation of photoproducts. researchgate.net For this compound, theoretical calculations could predict the likely products of photochemical reactions and the mechanisms by which they are formed.

The reactivity of the bromine and chlorine substituents is a key aspect of this molecule's chemistry. The positional differences of these halogens, as seen in its isomer 4-bromo-6-chloropicolinic acid, are known to influence the electronic effects on the pyridine ring and thus alter reactivity in reactions like cross-coupling. Computational studies can quantify these differences by modeling the transition states for various reactions, such as nucleophilic substitution or metal-catalyzed coupling, at each halogenated position. This would provide valuable information for synthetic chemists looking to use this compound as a building block.

In Silico Screening and Virtual Library Design for Derivatives

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired properties. This compound can serve as a scaffold for the design of virtual libraries of derivatives with potentially enhanced biological activity or other desirable characteristics.

The process typically begins with the core structure of this compound. Virtual libraries can then be generated by computationally adding a wide variety of different chemical groups at one or more reactive sites on the molecule. These sites could include the carboxylic acid group (for forming amides or esters), or the aromatic ring (for further substitution reactions).

Once a virtual library is created, these derivatives can be screened in silico for properties such as drug-likeness (e.g., adherence to Lipinski's rule of five), predicted binding affinity to a specific target through high-throughput docking, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This approach allows for the rapid and cost-effective identification of the most promising derivatives for synthesis and experimental testing.

Future Research Directions and Emerging Trends

Integration with Automated Synthesis and High-Throughput Experimentation

The complexity of synthesizing and testing new chemical entities for pharmaceutical and agrochemical applications has led to a growing reliance on automation and high-throughput methods. Future research on 6-bromo-4-chloropicolinic acid is likely to leverage these technologies to accelerate the discovery process. Automated synthesis platforms can be employed to rapidly generate large libraries of derivatives by modifying the carboxylic acid group or by performing cross-coupling reactions at the halogenated positions.

This approach, combined with high-throughput screening (HTS), would enable the rapid evaluation of thousands of new compounds for biological activity. For instance, HTS assays are instrumental in identifying enzyme inhibitors from large compound libraries. nih.gov The development of new drugs and agrochemicals often involves synthesizing and testing numerous derivatives to establish structure-activity relationships (SAR). researchgate.net By integrating automated synthesis with HTS, researchers can more efficiently explore the chemical space around the this compound scaffold, significantly reducing the time and resources required to identify lead compounds for therapeutic or agricultural applications. wiley-vch.de

Sustainable Synthesis and Biocatalytic Approaches

Modern chemical research places increasing emphasis on green and sustainable methodologies. Current synthetic routes to halogenated picolinic acids can involve multiple steps and the use of potentially harsh reagents. Future research will likely focus on developing more environmentally benign synthesis pathways for this compound. This includes exploring novel catalytic systems that minimize waste and energy consumption, such as electrocatalysis for dehalogenation processes. researchgate.net

A particularly promising trend is the use of biocatalysis. Research has demonstrated that microorganisms and their enzymes can perform highly specific chemical transformations on pyridine (B92270) derivatives, such as hydroxylation and degradation. biorxiv.orgasm.org Scientists have identified FAD-dependent monooxygenases that catalyze the hydroxylation of the pyridine ring. asm.org The exploration of enzymes or whole-cell systems capable of regioselective halogenation or other modifications of the picolinic acid core could lead to highly efficient and sustainable production methods. Developing biocatalytic routes would not only offer a greener alternative to traditional synthesis but could also provide access to novel derivatives that are difficult to produce via conventional chemistry. wiley-vch.de

Exploration of Novel Therapeutic and Agrochemical Targets

This compound is a versatile scaffold for creating molecules with significant biological activity. indiamart.com Its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. indiamart.com Future research is expected to expand the scope of biological targets for compounds derived from this scaffold.

In medicine, derivatives have been investigated for a range of applications, including as inhibitors of the SHP2 phosphatase, a key target in cancer therapy. google.com The picolinic acid structure is a known feature in molecules designed to inhibit enzymes like Jumonji histone demethylases, which are also implicated in cancer. nih.gov The exploration of this compound derivatives as inhibitors of other enzyme families, such as Raf kinases, represents another active area of research. researchgate.net

In agriculture, the structural similarity of halogenated picolinic acids to auxinic herbicides like picloram (B1677784) suggests significant potential. google.com Recent studies on related 6-indazolyl-2-picolinic acids have revealed novel herbicidal modes of action, including the upregulation of genes involved in ethylene (B1197577) production and abscisic acid synthesis, leading to rapid plant death. mdpi.com Future work will likely focus on designing new herbicides based on the this compound core to target a broader spectrum of weeds and to understand their precise molecular interactions within plants.

| Area of Application | Potential Molecular Target/Mode of Action | Supporting Research Context | Citation |

|---|---|---|---|

| Oncology | SHP2 Phosphatase Inhibition | Derivatives used in synthesis of novel SHP2 inhibitors. | google.com |

| Oncology | Jumonji Histone Demethylase (KDM) Inhibition | Picolinic acid scaffolds are known inhibitors of KDM enzymes. | nih.gov |

| Oncology | Raf Kinase Inhibition | Bis-aryl ureas with picolinamide (B142947) structures show anti-tumor activity. | researchgate.net |

| Agrochemicals | Auxinic Herbicide Activity | Structural similarity to picloram; derivatives show post-emergence herbicidal effects. | mdpi.com |

Advanced Materials Science Applications and Coordination Chemistry

The application of this compound is not limited to the life sciences. The compound's distinct structure makes it a compelling candidate for use in materials science and coordination chemistry. indiamart.com The pyridine ring, combined with a carboxylic acid group, allows it to act as a versatile ligand for forming coordination complexes with various metal ions. indiamart.comindiamart.com The presence and position of the bromo and chloro substituents significantly influence the electronic properties of the pyridine ring, which in turn can tune the characteristics of the resulting metal complexes.